Diethyl 2-(2-chloroacetamido)malonate

Description

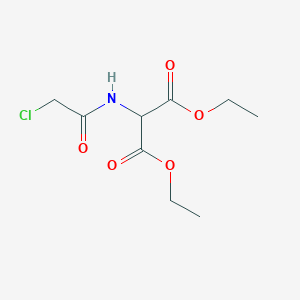

Diethyl 2-(2-chloroacetamido)malonate is a malonate ester derivative featuring a chloroacetamido substituent at the central carbon. Malonate esters are widely used as intermediates in organic synthesis, particularly for constructing amino acids, heterocycles, and pharmaceuticals. The chloroacetamido group enhances electrophilicity, making this compound reactive in nucleophilic substitution or cycloaddition reactions .

Properties

CAS No. |

41394-71-2 |

|---|---|

Molecular Formula |

C9H14ClNO5 |

Molecular Weight |

251.66 g/mol |

IUPAC Name |

diethyl 2-[(2-chloroacetyl)amino]propanedioate |

InChI |

InChI=1S/C9H14ClNO5/c1-3-15-8(13)7(9(14)16-4-2)11-6(12)5-10/h7H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

FIRXYFZXNJPHDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-chloroacetamido)propanedioate typically involves the alkylation of diethyl malonate with 2-chloroacetamide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process can be summarized as follows:

Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide in ethanol to form the enolate ion.

Alkylation: The enolate ion reacts with 2-chloroacetamide in an S_N2 reaction, resulting in the formation of diethyl (2-chloroacetamido)propanedioate.

Industrial Production Methods

Industrial production of diethyl (2-chloroacetamido)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-chloroacetamido)malonate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.

Common Reagents and Conditions

Bases: Sodium ethoxide, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, water.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Carboxylic Acids: From hydrolysis of ester groups.

Simpler Molecules: From decarboxylation reactions.

Scientific Research Applications

Diethyl 2-(2-chloroacetamido)malonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of diethyl (2-chloroacetamido)propanedioate involves its ability to form reactive intermediates, such as enolate ions, which can participate in various chemical reactions. The chloroacetamido group can undergo nucleophilic substitution, leading to the formation of new bonds and the synthesis of more complex molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which stabilize the intermediates formed during reactions.

Comparison with Similar Compounds

Diethyl Acetamidomalonate (CAS 1068-90-2)

- Structure : Features an acetamido group instead of chloroacetamido.

- Physical Properties : White crystalline powder; MP 96–98°C (with decomposition) .

- Synthesis: Produced via N-acetylation of diethyl 2-aminomalonate hydrochloride using acetic acid .

- Applications: Key precursor for amino acid derivatives (e.g., 4-amino-phenylalanine, halofuginone) and pharmaceuticals like zolmitriptan .

- Key Difference : The absence of a chlorine atom reduces electrophilicity compared to the chloroacetamido analog, limiting its utility in reactions requiring strong electrophilic centers .

Diethyl 2-Acetamido-2-(2-Cyanoethyl)malonate (CAS 5440-42-6)

- Structure: Contains a cyanoethyl group alongside the acetamido moiety.

- Physical Properties : Molecular weight 270.285; liquid state at room temperature .

- Synthesis : Likely synthesized via alkylation of diethyl acetamidomalonate with acrylonitrile or similar reagents.

- Applications: Used in lab-scale organic synthesis; the cyano group enables participation in click chemistry or nitrile hydration reactions .

Diethyl 2-Acetamido-2-Phenethylmalonate (CAS 5463-92-3)

- Structure : Substituted with a phenethyl group.

- Physical Properties : Molecular weight 321.37; purity >98% .

- Applications : The aromatic phenethyl group enhances lipophilicity, making this compound suitable for drug candidates targeting lipid-rich environments .

- Key Difference : The bulky phenethyl group sterically hinders reactions at the malonate core, contrasting with the more accessible chloroacetamido derivative .

Diethyl 2-(5-Chloro-2-Nitrophenyl)malonate (CAS N/A)

- Structure : Features a nitro and chloro-substituted phenyl ring.

- Synthesis : Prepared via condensation of diethyl malonate with 5-chloro-2-nitrobenzaldehyde derivatives .

- Applications : Intermediate in spirooxindole synthesis; nitro groups facilitate nitro-reduction and lactamization reactions .

- Key Difference : The nitro group introduces redox-active functionality absent in the chloroacetamido compound, enabling distinct reaction pathways .

Structural and Functional Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.